molecular formula C12H10FNO2S B12438229 Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate

Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate

Cat. No.: B12438229
M. Wt: 251.28 g/mol
InChI Key: VINQIGXBGPTEDE-UHFFFAOYSA-N
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Description

ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE is a heterocyclic compound that contains a thiazole ring substituted with an ethyl ester group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole ring in the presence of an oxidizing agent. The final step involves esterification with ethyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (4-FLUOROBENZOYL)ACETATE: Another fluorinated ester with different structural features.

    ETHYL (4-METHYLBENZOYL)ACETATE: Similar ester but with a methyl group instead of a fluorine atom.

    ETHYL (4-CHLOROBENZOYL)ACETATE: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

ETHYL 4-(3-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE is unique due to the presence of both a thiazole ring and a fluorophenyl group, which confer specific chemical and biological properties. The combination of these features makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 4-(3-fluorophenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C12H10FNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3

InChI Key

VINQIGXBGPTEDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)F

Origin of Product

United States

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